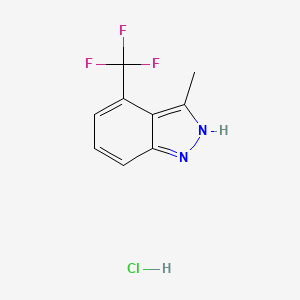

3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

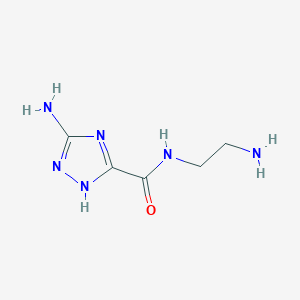

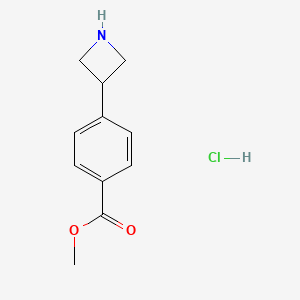

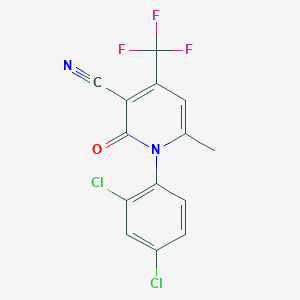

Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The compound you mentioned, “3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride”, is a derivative of indazole with a methyl group at the 3-position and a trifluoromethyl group at the 4-position. The hydrochloride indicates that it is a salt form, which is commonly used in pharmaceuticals for improved solubility .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of an indazole core with a methyl group attached at the 3-position and a trifluoromethyl group at the 4-position .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

Structural and Supramolecular Analysis

The structural characteristics of NH-indazoles, including 3-methyl and 3-trifluoromethyl derivatives, were explored through X-ray crystallography and magnetic resonance spectroscopy. The study found that these compounds crystallize in unique chiral catemers, forming helices, which is a notable behavior for indazoles. This insight is crucial for understanding the molecular interactions and potential applications in designing materials with specific structural properties (Teichert et al., 2007).

Corrosion Inhibition

Research has also been conducted on the efficiency of triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, as corrosion inhibitors for metals in acidic media. These studies have shown that such compounds can offer high inhibition efficiencies, making them valuable for protecting metals in corrosive environments. The mechanism of inhibition, adsorption behavior, and the influence of molecular structure on inhibition efficiency have been thoroughly investigated, highlighting the potential of triazole derivatives in corrosion prevention applications (Lagrenée et al., 2002; Bentiss et al., 2007).

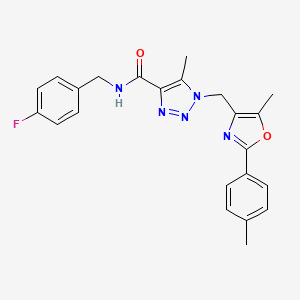

Supramolecular Interactions

The diverse supramolecular interactions of 1,2,3-triazoles, including hydrogen and halogen bonding, have been extensively studied, revealing their applications in supramolecular and coordination chemistry. These interactions enable a wide range of applications, from anion recognition to catalysis and photochemistry, demonstrating the versatility of triazole derivatives in chemical research (Schulze & Schubert, 2014).

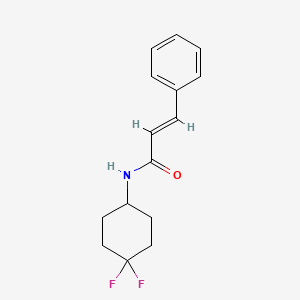

Antimicrobial and Antioxidant Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing promising results against a broad spectrum of microbial agents. The study of these compounds provides valuable insights into the design of new antimicrobial agents, highlighting the role of triazole derivatives in developing new therapeutic and preservation strategies (Bhat et al., 2016).

Catalytic Applications

The catalytic oxidation and transfer hydrogenation aspects of half-sandwich ruthenium(II) complexes with triazole-based ligands have been explored, showing significant efficiency in catalytic processes. These findings open up new avenues for the application of triazole derivatives in catalysis, offering potential for innovative catalytic systems (Saleem et al., 2013).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 3-methyl-4-(trifluoromethyl)-1h-indazole hydrochloride, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Future research could involve the synthesis of new indazole derivatives, including “3-Methyl-4-(trifluoromethyl)-1H-indazole hydrochloride”, and the exploration of their potential therapeutic applications .

Eigenschaften

IUPAC Name |

3-methyl-4-(trifluoromethyl)-2H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c1-5-8-6(9(10,11)12)3-2-4-7(8)14-13-5;/h2-4H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPSVOJFPMEQSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromophenyl)methyl 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2575028.png)

![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)

![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)